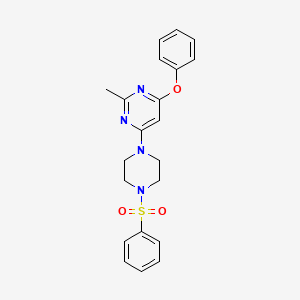

2-Methyl-4-phenoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-4-phenoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylmonoglutamic acid . This compound has been studied for its potential therapeutic applications .

Scientific Research Applications

Antiproliferative Activity

A series of derivatives synthesized through nucleophilic substitution reactions exhibited antiproliferative effects against human cancer cell lines, such as K562, Colo-205, MDA-MB 231, and IMR-32. Compounds within this series showed good activity on all tested cell lines except K562, indicating potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

Novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized and tested against various microorganism strains. Some compounds showed high antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Yurttaş et al., 2016).

Adenosine Receptor Affinity

Derivatives with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties synthesized to target human adenosine A1 and/or A2A receptor subtypes showed varying degrees of affinity and selectivity, potentially useful for neurological conditions (Squarcialupi et al., 2017).

Herbicidal Activity

Synthesis of 6-(4-phenoxyphenoxy)pyrimidines and triazines with methoxy groups at specific positions on the pyrimidine and triazine rings exhibited high herbicidal activity, indicating potential use in agricultural applications (Nezu et al., 1996).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives showed significant anti-angiogenic activity in vivo and exhibited DNA cleavage capabilities, suggesting their potential as anticancer agents through inhibiting blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Future Directions

The future directions for “2-Methyl-4-phenoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” could involve further studies on its potential therapeutic applications, particularly its antiviral activity . Additionally, more research could be conducted to improve the synthesis process and to explore its other potential uses.

properties

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-17-22-20(16-21(23-17)28-18-8-4-2-5-9-18)24-12-14-25(15-13-24)29(26,27)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKRDFCWWRAFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)

![methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2797089.png)

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2797094.png)